Hydroformylation Linear Selectivity (l/b Ratio): Biphenyl Triphosphine vs. PPh₃
In rhodium-catalyzed hydroformylation of 1-octene at 120 °C with CO/H₂ (5:5 bar), the biphenyl triphosphine ligand family (designated 'Tribi,' encompassing the structural class of CAS 651022-13-8 as the unsubstituted parent Ar = phenyl) dramatically outperforms triphenylphosphine (PPh₃) in linear product selectivity [1]. The PPh₃ baseline at a 10:1 PPh₃/Rh molar ratio produced an l/b ratio of only 1.9 (linear aldehyde = 66.1%), whereas gradual addition of Tribi ligand up to equimolar ratio with PPh₃ (Tribi:PPh₃:Rh = 10:10:1) raised the l/b ratio to 56.5—a ~30-fold enhancement—and approached the performance of the Tribi-only system [1]. This establishes that the biphenyl triphosphine framework coordinates Rh more strongly than PPh₃ and enforces a coordination geometry that kinetically favors the linear alkyl intermediate over the branched pathway [1].
| Evidence Dimension | Linear-to-branched product ratio (l/b) in Rh-catalyzed 1-octene hydroformylation |
|---|---|
| Target Compound Data | l/b = 56.5 (Tribi:PPh₃:Rh = 10:10:1, substrate/catalyst = 10,000:1, 120 °C, CO/H₂ = 5:5 bar, 4 h) |
| Comparator Or Baseline | PPh₃ alone: l/b = 1.9 (PPh₃:Rh = 10:1, same conditions); linear aldehyde = 66.1% |
| Quantified Difference | Approximately 30-fold increase in l/b ratio (1.9 → 56.5), linear aldehyde selectivity improvement from 66.1% to ~98.3% |
| Conditions | Substrate: 1-octene; Rh complex concentration: 0.2 mmol/L; solvent: toluene; internal standard: n-decane; CO/H₂ = 5:5 bar total; 120 °C; 4 h reaction time; analysis by GC [1] |
Why This Matters
For procurement decisions in industrial hydroformylation, an l/b ratio of 56.5 versus 1.9 translates to substantially higher yield of the desired linear aldehyde product, reduced separation costs, and the ability to use this triphosphine as a drop-in selectivity enhancer within existing PPh₃-based infrastructure through gradual replacement rather than complete system overhaul.
- [1] Zhang, X.; Chen, C. Preparation Method of Biphenyl Triphosphine Ligand and Application of Gradually Replacing PPh₃ in Hydroformylation. CN103804413A, Wuhan University, filed Jan 27, 2014, published May 21, 2014. See Description, Table 1, and selectivity analysis at paragraphs [0030]–[0035]. View Source
